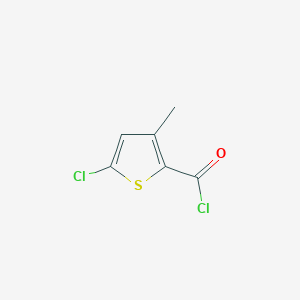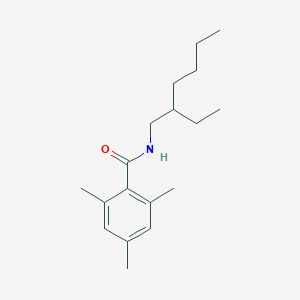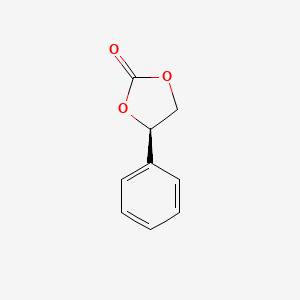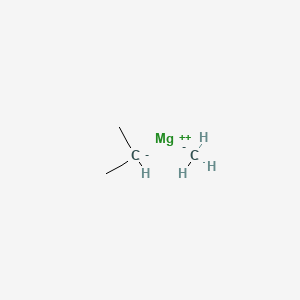
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione is an organic compound with a unique structure that combines a cyclohexene ring with a piperidinedione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione typically involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or toluene
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid may be employed to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding diketones.
Reduction: Reduction can yield the corresponding dihydropiperidinedione.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in dry ether.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of dihydropiperidinedione.
Substitution: Formation of substituted piperidinediones.
Aplicaciones Científicas De Investigación
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A versatile intermediate in organic synthesis.
Cyclohexanone: Used in the production of nylon and other polymers.
2-(1-Cyclohexenyl)ethylamine: Investigated for its potential biological activity.
Uniqueness
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione is unique due to its combined cyclohexene and piperidinedione structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug discovery .
Propiedades
Número CAS |
90355-50-3 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
3-(cyclohexen-1-yl)-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H19NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h6H,2-5,7-9H2,1H3,(H,14,15,16) |
Clave InChI |
CLTRUQQCMYZGCK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(=O)NC1=O)C2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)






![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)

![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)


![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
